molecular formula C7H9F2I B2457045 1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2490403-93-3

1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2457045
CAS RN: 2490403-93-3
M. Wt: 258.05
InChI Key: ZMRYGTWUABYXGG-UHFFFAOYSA-N
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Description

“1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP), a motif that has been extensively used in materials science and drug discovery . The BCP motif is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .


Molecular Structure Analysis

The BCP motif adds three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .


Chemical Reactions Analysis

The BCP motif has been used in various chemical reactions, including radical reactions . A recent study reported the first successful decarboxylative coupling of BCP-F2 building blocks via a photoredox mechanism .


Physical And Chemical Properties Analysis

The BCP motif has been found to increase or equal solubility, potency, and metabolic stability of lead compounds . It can also decrease non-specific binding of lead compounds .

Scientific Research Applications

Future Directions

The BCP motif has emerged within drug discovery as a valuable bioisostere . Future research may focus on developing methodologies for substitution of the bridge positions and exploring the use of the BCP motif in other chemical reactions .

Mechanism of Action

Target of Action

The primary targets of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Mode of Action

The compound is synthesized via a cascade multicomponent reaction involving visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this methodology, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals, which are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .

Biochemical Pathways

The specific biochemical pathways affected by 1-(2,2-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes involves a photoredox-catalyzed radical addition .

Pharmacokinetics

The ADME properties of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11Bcps are generally known to offer high passive permeability, high water solubility, and improved metabolic stability .

Result of Action

The molecular and cellular effects of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11Bcps are often used as bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering improved biological activities, physicochemical properties, and metabolic profiles .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11The synthesis of bcps has been realized in throughputs up to 85 mmol h−1, suggesting that the reaction conditions are mild and the reactant scope is wide .

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2I/c8-5(9)1-6-2-7(10,3-6)4-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRYGTWUABYXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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